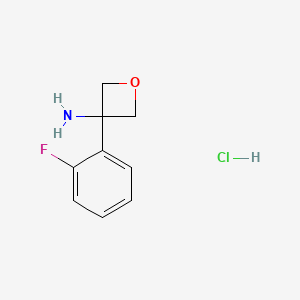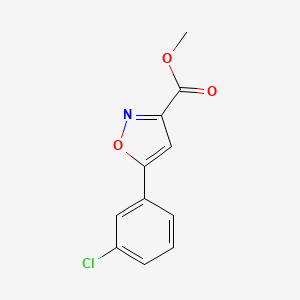
5-(3-Chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester
概要
説明
5-(3-Chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester (5-CPI-3-CAME) is an organic compound that is widely used in scientific research. It is a type of isoxazole, which is a heterocyclic organic compound containing an oxygen atom in a three-membered ring. 5-CPI-3-CAME is a colorless solid with a molecular weight of 223.62 g/mol. It is soluble in methanol, ethanol, and chloroform.
科学的研究の応用
Synthesis and Biological Activity
- Synthesis and Biological Activity of Novel Comenic Acid Derivatives Containing Isoxazole and Isothiazole Moieties
- Application : Synthesis of derivatives containing isoxazole moieties has been explored for use in chemotherapy, particularly in brain tumors. A study demonstrated a synergistic effect when these isoxazole derivatives were used in combination with the antitumor drug Temobel (Temozolomide).
- Reference : (Kletskov et al., 2018)
Chemical Properties and Tautomerism
- The Tautomerism of Heteroaromatic Compounds with Five-Membered Rings—I: 5-Hydroxyisoxazoles-Isoxazol-5-Ones
- Application : Investigated the tautomerism and basicities of isoxazole and its derivatives, providing insights into their chemical properties, essential for further applications in scientific research.
- Reference : (Boulton & Katritzky, 1961)
Herbicidal Activity
- Synthesis and Herbicidal Activity of 3-Aryl-5-(Haloalkyl)-4-Isoxazolecarboxamides and Their Derivatives
- Application : This study developed isoxazolecarboxamides showing significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds.
- Reference : (Hamper et al., 1995)
Larvicidal Properties
- Larvicidal Isoxazoles: Synthesis and Their Effective Susceptibility Towards Aedes Aegypti Larvae
- Application : Synthesized isoxazoles were tested for larvicidal activity against Aedes aegypti larvae, showing effectiveness in controlling mosquito populations.
- Reference : (Silva-Alves et al., 2013)
Pharmaceutical Applications
- Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles
- Application : Explored the bioactivation mechanisms of phenyl methyl-isoxazole derivatives, which are potent inhibitors of the voltage-gated sodium channel type 1.7, indicating their potential in drug development.
- Reference : (Bylund et al., 2012)
Chemical Synthesis and Structure
- Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring
- Application : Focused on synthesizing hydroxybenzaldehyde derivatives with an isoxazole ring, contributing to the diversity of compounds available for various research applications.
- Reference : (Potkin et al., 2012)
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Similar compounds have been found to be marginally stable in water , which could impact their bioavailability
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . Therefore, the action of this compound could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
特性
IUPAC Name |
methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGZMFMLMVLGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


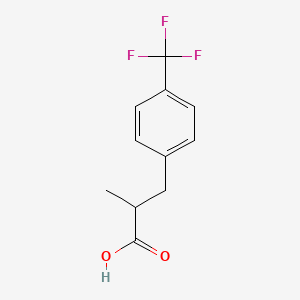

![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)
![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)
![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)

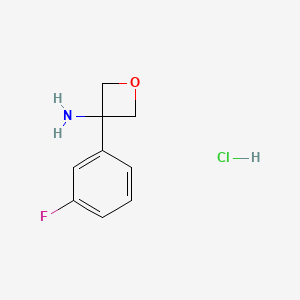


![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)
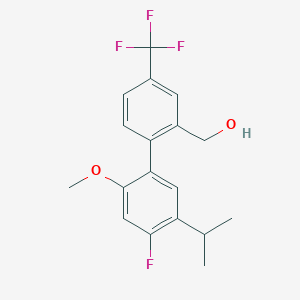

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)
